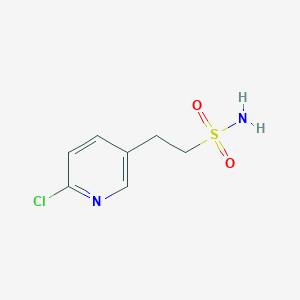

![molecular formula C16H11FN4O2 B2934311 2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetonitrile CAS No. 902962-70-3](/img/structure/B2934311.png)

2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

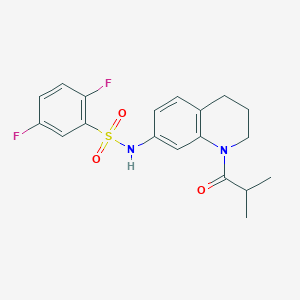

The compound “2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetonitrile” is a complex organic molecule. It contains a pyrido[2,3-d]pyrimidine core, which is a bicyclic system composed of a pyrimidine ring fused with a pyridine ring. The molecule also features a fluorophenyl group and a nitrile group .

Wissenschaftliche Forschungsanwendungen

Synthesis and Antioxidant Activity

A significant application involves the synthesis of new heterocycles incorporating pyridopyrimidinone moieties, which have been evaluated for their antioxidant activities. For instance, derivatives synthesized using similar pyridopyrimidinone compounds were tested and showed antioxidant activity comparable to ascorbic acid, underscoring their potential in developing antioxidant agents (El‐Mekabaty, 2015).

Photokinetics and DNA Damage Repair

Research has also delved into the solvent impact on the photokinetics of pyrimidinones, which are integral to DNA damage and repair mechanisms. Studies in this domain provide insights into the secondary photochemistry of DNA lesions, highlighting the role of solvents in the kinetics of these processes and the potential therapeutic applications in mitigating DNA damage (Ryseck et al., 2013).

Antitumor Activities

Another critical application is in the realm of antitumor activities. Compounds synthesized from pyridopyrimidinone derivatives have shown selective antitumor activities, indicating their utility in cancer therapy. The structure-activity relationship studies of these compounds provide a foundation for designing more effective antitumor agents (Jing, 2011).

Anti-Inflammatory and Analgesic Agents

Additionally, pyrimidine derivatives, closely related to the compound , have been synthesized and evaluated for their analgesic and anti-inflammatory activities. These studies reveal the importance of the substituents in modulating the biological activities of these compounds, suggesting their potential in developing new anti-inflammatory and analgesic drugs (Muralidharan et al., 2019).

Corrosion Inhibition

Research into heterocyclic derivatives also extends to their application in corrosion inhibition, where compounds have been synthesized and tested for their efficacy in protecting C-steel surfaces in acidic environments. This application demonstrates the chemical's potential in industrial applications, particularly in materials science and engineering (Abdel Hameed et al., 2020).

Wirkmechanismus

Target of Action

Compounds with similar structures, such as pyrazolines and indole derivatives, have been found to bind with high affinity to multiple receptors . The specific targets would depend on the exact structure of the compound and could include a variety of enzymes, receptors, or other proteins within the cell.

Eigenschaften

IUPAC Name |

2-[3-[(4-fluorophenyl)methyl]-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl]acetonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11FN4O2/c17-12-5-3-11(4-6-12)10-21-15(22)13-2-1-8-19-14(13)20(9-7-18)16(21)23/h1-6,8H,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLECEBCWJKCHBM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(N=C1)N(C(=O)N(C2=O)CC3=CC=C(C=C3)F)CC#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11FN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

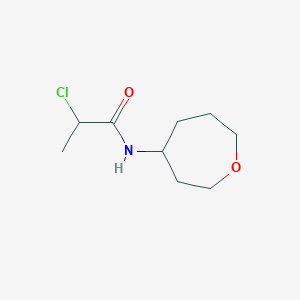

![[1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-ethyl]-methyl-amine hydrochloride](/img/structure/B2934241.png)

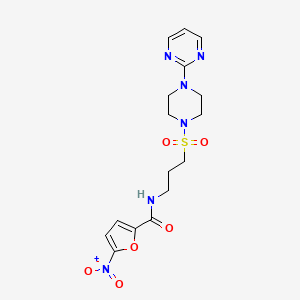

![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-4-propylthiadiazole-5-carboxamide](/img/structure/B2934243.png)

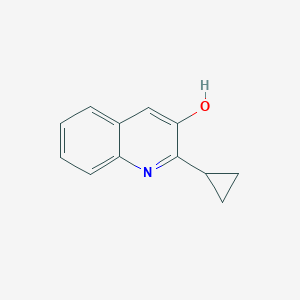

![4-chloro-N-[2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl]benzenesulfonamide](/img/structure/B2934245.png)

![Ethyl 4-((4-((4-methoxybenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2934246.png)

![N-(pyridin-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B2934247.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(4-(6-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methanone](/img/structure/B2934249.png)

![(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(4-((4-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)piperazin-1-yl)methanone](/img/structure/B2934251.png)